molecular formula C21H18Cl2O4S B2766372 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol CAS No. 337919-97-8

1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol

Cat. No.: B2766372
CAS No.: 337919-97-8
M. Wt: 437.33
InChI Key: XYOQDPKOQOKYRP-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₁H₁₈Cl₂O₄S Molecular Weight: 437.33 g/mol CAS No.: 337919-97-8 Key Structural Features:

  • A central ethanol backbone with two 4-chlorophenyl groups at the 1,1-positions.
  • A 4-methoxyphenyl sulfonyl group (-SO₂-C₆H₄-OCH₃) at the 2-position.
    Predicted Properties:
  • Density: 1.376 g/cm³
  • Boiling Point: 645.8°C
  • pKa: 11.63 (indicating weak acidity) .

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(4-methoxyphenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2O4S/c1-27-19-10-12-20(13-11-19)28(25,26)14-21(24,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-13,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOQDPKOQOKYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzene with sulfonyl chloride to form the sulfonyl derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the addition of an ethanol moiety to complete the structure. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pathways involved in its action are complex and depend on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of bis(4-chlorophenyl)ethanol derivatives with diverse sulfonyl/sulfanyl substituents. Key analogs include:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxyphenyl sulfonyl 437.33 High thermal stability (predicted bp: 645.8°C); weak acidity
2-[(4-Bromophenyl)sulfonyl]-1,1-bis(4-chlorophenyl)ethanol 4-Bromophenyl sulfonyl 486.20 Higher molecular weight due to Br; discontinued commercial availability
1,1-Bis(4-chlorophenyl)-2-(benzylsulfinyl)-1-ethanol Benzylsulfinyl (-SO-C₆H₅) 405.34 Moderate purity (>90%); sulfinyl group may enhance oxidative reactivity
1,1-Bis(4-chlorophenyl)ethanol (DCPC) None (parent structure) 267.15 Lower MW; used as a pesticide (e.g., Chlorfenethol); mp ~20°C
2-[(4-Fluorophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)-1-ethanol 4-Fluorophenyl sulfanyl (-S-C₆H₄-F) 393.30 Reduced electron-withdrawing effect vs. sulfonyl; stability under refrigeration

Crystallographic and Conformational Analysis

  • Target Compound: No crystallographic data available, but analogs like 1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone () show dihedral angles of ~33.56° between aromatic rings, suggesting moderate planarity disruption .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups typically adopt tetrahedral geometry (sp³ hybridization at S), while sulfanyl groups (sp³) allow greater rotational freedom, influencing packing efficiency .

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus2.5
Escherichia coli5.0
Pseudomonas aeruginosa10.0

The compound's efficacy was further supported by time-kill assays, which indicated a bactericidal effect at concentrations above the MIC.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has shown promise as an anti-inflammatory agent. Studies have indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The mechanism appears to involve the modulation of NF-kB signaling pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cells with IC50 values of 15 µM and 20 µM, respectively. The compound induces apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 1: Antimicrobial Efficacy

In a study published by ACS Omega, derivatives similar to this compound were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structural motifs exhibited MIC values comparable to established antibiotics like Ciprofloxacin, highlighting their potential as alternative therapeutic agents .

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of sulfonamide derivatives showed that compounds similar to this compound effectively reduced inflammation in animal models of arthritis by inhibiting key inflammatory mediators .

Q & A

Q. What are the optimal synthetic routes for 1,1-bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol, and how can reaction conditions be monitored for reproducibility?

Methodological Answer: A common approach involves sulfonylation of the intermediate alcohol precursor using 4-methoxyphenylsulfonyl chloride under reflux conditions. Key parameters include:

  • Solvent Selection : Anhydrous ethanol or methanol is preferred to minimize hydrolysis of the sulfonyl chloride .
  • Catalyst : Anhydrous potassium carbonate (K₂CO₃) is used to neutralize HCl byproducts and drive the reaction to completion .
  • Monitoring : Track reaction progress via TLC or colorimetric changes (e.g., disappearance of starting material’s UV absorbance at 254 nm) . Post-reaction workup typically involves cold-water precipitation and recrystallization from ethanol to isolate the pure product .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of distinct protons (e.g., aromatic Cl-substituted phenyl groups at δ 7.2–7.5 ppm) and the sulfonyl moiety (δ 3.8–4.2 ppm for methoxy groups) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a methanol-water gradient (70:30) to assess purity (>95%) and detect side products like unreacted chlorophenyl intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 463.02) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

Methodological Answer:

  • Systematic Substitution : Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess impact on bioactivity .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., cytochrome P450) using fluorescence-based activity assays. For example, monitor inhibition kinetics via fluorogenic substrates like 7-benzyloxy-4-trifluoromethylcoumarin .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to proteins (e.g., estrogen receptors) by aligning the sulfonyl group with catalytic residues .

Q. What strategies mitigate contradictions in toxicity data observed for this compound in environmental studies?

Methodological Answer:

  • Ecotoxicological Profiling : Conduct parallel assays (e.g., Daphnia magna immobilization and algal growth inhibition) under standardized OECD guidelines to resolve discrepancies in LC₅₀ values .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., 1,1-bis(4-chlorophenyl)ethanol via reductive cleavage of the sulfonyl group) that may contribute to toxicity .
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., DDT metabolites like 2,2-bis(chlorophenyl)-1-ethanol) to identify conserved toxicophores .

Q. How can crystallographic data resolve uncertainties in the compound’s conformational stability?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Analyze torsion angles between the sulfonyl group and chlorophenyl rings to confirm steric hindrance or planar conformations .
  • Density Functional Theory (DFT) : Compare experimental bond lengths (e.g., C-S bond at ~1.76 Å) with computational models (B3LYP/6-31G* basis set) to validate stability under varying pH conditions .

Q. What methodologies assess the compound’s potential as a chiral catalyst or intermediate in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers and determine enantiomeric excess (ee) .
  • Catalytic Screening : Test the compound in asymmetric aldol reactions (e.g., benzaldehyde + acetone) under proline-mediated conditions. Monitor diastereoselectivity via ¹H NMR coupling constants .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays at standardized concentrations (e.g., 1–100 µM) using the same cell lines (e.g., HepG2 for hepatotoxicity) .
  • Batch Purity Checks : Compare NMR and HPLC profiles of compounds from different suppliers to rule out impurities (e.g., residual 4-chlorobenzyl chloride) as confounding factors .
  • Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends in activity across structural analogs .

Environmental and Regulatory Considerations

Q. What protocols evaluate the compound’s environmental persistence and biodegradability?

Methodological Answer:

  • OECD 301F Test : Measure CO₂ evolution over 28 days in activated sludge to assess aerobic biodegradation. A <20% mineralization indicates recalcitrance .
  • QSAR Modeling : Use EPI Suite to predict log Kow (e.g., ~4.2) and bioconcentration factors (BCF) for risk assessment in aquatic ecosystems .

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